molecular formula C8H8ClN5 B1361464 N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine CAS No. 16691-46-6

N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B1361464
CAS No.: 16691-46-6
M. Wt: 209.63 g/mol
InChI Key: UPTMGVAONDEFRT-UHFFFAOYSA-N
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Description

N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine is a useful research compound. Its molecular formula is C8H8ClN5 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

  • Unusual Reactivity in Multicomponent Reactions : N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine showcases unexpected reactivity in multicomponent reactions with pyruvic acid and aldehydes, leading to the formation of unique 3-[5-amino-1-(4-chlorophenyl)-1,2,4-triazol-3-ylamino]-5-arylfuran-2-ones, diverging from the anticipated triazolopyrimidine or triazolylpyrrolone derivatives (Sakhno et al., 2011).

Luminescent Properties

  • Luminescent Properties Analysis : A series of compounds based on 4-amino-4H-1,2,4-triazole group were synthesized and their luminescent properties were analyzed, showcasing how substituent modifications can significantly impact the luminescent characteristics of these compounds (Xi et al., 2021).

Corrosion Inhibition

  • Protection of Metals in Corrosive Environments : The use of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine derivatives was explored for corrosion and dissolution protection of mild steel in hydrochloric acid solutions. The efficiency of these compounds as corrosion inhibitors was assessed using various techniques, demonstrating their potential in protecting metals in corrosive environments (Bentiss et al., 2007).

Crystallographic Studies

  • Crystal Structure Elucidation : The compound 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, closely related to the query compound, was synthesized and its structure was meticulously analyzed through single-crystal X-ray structure determination, providing insights into its molecular configuration and interactions (Yeo et al., 2019).

Biological Activities

  • **Exploration of BiologicalActivities**: The compound 1-((5-(4-(4-chlorophenoxy)-2-chlorophenyl)-2,2,3-trimethyl-oxazolidin-5-yl)methyl)-1H-1,2,4-triazole was synthesized and characterized, with its crystal structure determined. Preliminary biological testing indicated that this compound possesses fungicidal activity, highlighting its potential in biological applications (Xu et al., 2008).

Properties

IUPAC Name

3-N-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5/c9-5-1-3-6(4-2-5)11-8-12-7(10)13-14-8/h1-4H,(H4,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTMGVAONDEFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352165
Record name N~3~-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16691-46-6
Record name N~3~-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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